molecular formula C24H22N4OS B2504476 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 332907-28-5

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Katalognummer B2504476
CAS-Nummer: 332907-28-5
Molekulargewicht: 414.53
InChI-Schlüssel: MYPMYYNRPSAMHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide" is a derivative of a class of compounds that have been synthesized for biological screening purposes. Although the exact compound is not described in the provided papers, the papers do discuss similar compounds with potential biological activity. For instance, derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have been synthesized and shown to have activity against enzymes like acetylcholinesterase, which is relevant to neurodegenerative diseases . Similarly, derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and evaluated for antimicrobial and hemolytic activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic acids like phenyl acetic acid or benzoic acid. These acids are converted into esters, then hydrazides, and subsequently cyclized with carbon disulfide to form the core heterocyclic structure . The final step typically involves the reaction of the heterocyclic thiol with N-substituted-2-bromoacetamides in the presence of a solvent like DMF and a base such as sodium hydride to yield the target compounds . These methods demonstrate the versatility and adaptability of the synthetic routes to produce a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using spectral techniques such as EI-MS, IR, and NMR . These techniques confirm the successful synthesis of the compounds and provide detailed information about the molecular framework. The core structure often contains a heterocyclic ring, such as 1,3,4-oxadiazole or 1,2,4-triazole, which is known to be significant in medicinal chemistry due to its resemblance to peptide linkages and its ability to interact with biological targets.

Chemical Reactions Analysis

The compounds synthesized in these studies are reactive and can undergo further chemical transformations. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exist in equilibrium with cyclic benzodioxazasilepines . These reactions demonstrate the potential for further chemical modifications, which could be used to fine-tune the biological activity or physicochemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms like sulfur and nitrogen in the core structure can affect properties such as solubility, stability, and reactivity. The compounds are generally synthesized in crystalline form, which allows for X-ray analysis to confirm their structure . The reactivity of these compounds with various reagents, such as alcohols, can lead to the formation of different silanes, indicating their potential for diverse chemical applications .

Wissenschaftliche Forschungsanwendungen

  • Antimicrobial Properties :

    • Compounds derived from 1,2,4-triazole, including 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, have shown significant antimicrobial activities. For example, a study by MahyavanshiJyotindra et al. (2011) synthesized a series of related compounds and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting their potential in combating various microbial infections.
  • Antiviral and Virucidal Activities :

    • These compounds have also been studied for their antiviral properties. A study by Wujec et al. (2011) demonstrated that certain derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit potential in reducing viral replication, indicating their usefulness in antiviral therapies.
  • Pharmacological Applications :

    • Further research has explored the broader pharmacological potential of these compounds. For instance, Upmanyu et al. (2011) synthesized a series of substituted 1,2,4-triazoles with potential anti-inflammatory and anti-nociceptive activities, suggesting their use in pain management and inflammation control.

Eigenschaften

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c1-18-12-14-20(15-13-18)25-23(29)17-30-24-27-26-22(16-19-8-4-2-5-9-19)28(24)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPMYYNRPSAMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332907-28-5
Record name 2-((5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.